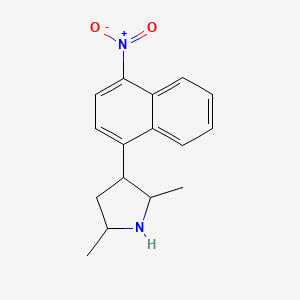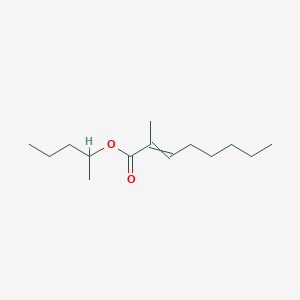![molecular formula C15H9BrCl2N2O B12530063 7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one CAS No. 832114-35-9](/img/structure/B12530063.png)
7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzoic acid derivatives and appropriate brominated and chlorinated aromatic compounds.
Cyclization: The key step involves the cyclization of the intermediate compounds to form the quinazolinone core.
Bromination: The bromination step introduces the bromine atom at the 7th position of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the bromine and dichlorophenyl groups.
4(3H)-Quinazolinone: A closely related compound with similar biological activities.
2,3-Disubstituted-4(3H)-quinazolinone: Compounds with additional substituents at the 2nd and 3rd positions.
Uniqueness
7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one is unique due to the presence of both bromine and dichlorophenyl groups, which may enhance its biological activity and specificity compared to other quinazolinone derivatives .
Eigenschaften
CAS-Nummer |
832114-35-9 |
|---|---|
Molekularformel |
C15H9BrCl2N2O |
Molekulargewicht |
384.1 g/mol |
IUPAC-Name |
7-bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H9BrCl2N2O/c16-10-2-3-11-14(6-10)19-8-20(15(11)21)7-9-1-4-12(17)13(18)5-9/h1-6,8H,7H2 |
InChI-Schlüssel |
KUSMSMJCPJQDBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CN2C=NC3=C(C2=O)C=CC(=C3)Br)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methoxy-3-[4-[2-[4-(3-methoxyphenyl)phenyl]propan-2-yl]phenyl]benzene](/img/structure/B12529982.png)
![2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12529983.png)
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-phenyl-4H-pyran-4-one](/img/structure/B12529990.png)









![(L-Phenylalanine, ((c) paragraph signS)-(c) paragraph sign-[(2-chloroacetyl)amino]benzenebutanoyl-L-leucyl-, methyl ester)](/img/structure/B12530062.png)
